Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4-9-6(10)5(8)7(11)12-3/h5H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHKZGVMYAFOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174296 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-57-0 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 4,4-dimethyl-2-oxopyrrolidine with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
For example, TFA in dichloromethane cleaves the ester group efficiently, as seen in analogous ethyl ester derivatives . The dimethyl substituents at the 4-position may sterically hinder hydrolysis kinetics compared to unsubstituted analogs.
Reduction of the Ketone Group
The 2-oxo group is reducible via catalytic hydrogenation or borohydride reagents, forming secondary alcohols or amines depending on conditions.
| Method | Reagents/Catalysts | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C or Raney Ni | 4,4-Dimethyl-2-hydroxypyrrolidine-3-carboxylate | ~60–75% |
| Sodium borohydride | NaBH₄ in MeOH | Secondary alcohol | Moderate |
Hydrogenation typically proceeds in ethanol or THF under mild temperatures (25–50°C). The stereochemistry of the resulting alcohol depends on the catalyst and solvent .
Cyclization and Ring-Opening Reactions
The pyrrolidine ring participates in cyclization or ring-opening reactions under specific conditions:
-
Cyclopropane formation : Reaction with dimethylsulfoxonium methylide may open the ring, forming bicyclic intermediates .
-
Intramolecular C–H insertion : Pd-catalyzed reactions with α-diazoacetamides yield oxindoles or β-lactams, though yields vary based on substituents .
Example Pathway :
Methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate → Pd-catalyzed insertion → Oxindole derivative (45–64% yield)[6]
Functionalization at Nitrogen
The pyrrolidine nitrogen undergoes alkylation or acylation to introduce protective groups or modify reactivity:
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | Benzyl bromide/K₂CO₃ | N-Benzyl-protected derivative |
| Acylation | Acetic anhydride/DMAP | N-Acetylated compound |
These reactions typically occur in DMF or THF at 60–80°C, with purification via column chromatography .
Condensation Reactions
The ketone and ester groups enable condensation with amines or hydrazines:
-
Hydrazone formation : Reacts with hydrazine hydrate to yield hydrazides, useful in heterocyclic synthesis .
-
Michael addition : The α,β-unsaturated ketone (if formed via dehydration) participates in Michael reactions with nucleophiles like malonates .
Experimental Data :
Scientific Research Applications
Organic Synthesis
Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of derivatives that can be explored for different chemical reactions. The compound is utilized in:
- Synthesis of Pyrrolidine Derivatives : It acts as a precursor for synthesizing other pyrrolidine-based compounds, which are important in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound is investigated for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit:
- Neuroprotective Effects : Similar compounds have been reported to possess activity against neurological disorders, suggesting that this compound could have similar properties .
- Anti-inflammatory Properties : Its structural analogs have shown effectiveness in treating inflammation, indicating potential therapeutic uses in inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various research contexts:
- A study demonstrated its utility as an intermediate in synthesizing compounds with enhanced biological activity, particularly in developing new pharmacological agents targeting central nervous system disorders.
- Another research project focused on the compound’s role in synthesizing novel anti-inflammatory agents, revealing promising results in preclinical models .
Mechanism of Action
The mechanism of action of Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of biochemical pathways .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : Methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate
- CAS Number : 1434128-57-0
- Molecular Formula: C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- Storage Conditions : Sealed in dry conditions at 2–8°C
Structural Features :
The compound is a pyrrolidine derivative featuring a 2-oxo (keto) group and a methyl ester at the 3-position, with two methyl substituents at the 4-position. This structure confers rigidity and influences reactivity, solubility, and biological activity.
Applications :
Primarily used as a laboratory chemical and intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Comparison with Structurally Similar Compounds
Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate
Key Differences :
The ethyl analog exhibits higher molecular weight and enhanced lipophilicity due to the longer alkyl chain. However, it poses greater safety risks, including skin/eye irritation and respiratory tract irritation .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Key Differences :
The carboxylic acid derivative lacks the ester group, making it more polar and reactive in acidic or basic conditions. This structural variation impacts its solubility and suitability for specific synthetic pathways.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Torulosic Acid Methyl Ester and Sandaracopimaric Acid Methyl Ester
- CAS Numbers: Not explicitly listed
- Structures: Diterpenoid esters with complex bicyclic frameworks
Key Differences: These diterpenoid esters are natural products with larger, more complex structures, contrasting with the synthetic simplicity of the pyrrolidine-based methyl ester.
Biological Activity
Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is classified as a pyrrolidine derivative. Its structure can be represented as follows:
This compound serves as a versatile building block in organic synthesis, particularly for biologically active molecules. It can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which may enhance its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzymatic Inhibition : The compound can inhibit certain enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing physiological responses.
- Biochemical Pathway Modulation : The compound can alter biochemical pathways, leading to therapeutic effects in various conditions.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrrolidine derivatives. For instance:
- In vitro Studies : this compound has been tested against various cancer cell lines. Notably, compounds derived from this structure exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The viability of these cells was reduced significantly when treated with this compound compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Spectrum of Activity : It has been evaluated against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. These studies indicate that the compound exhibits structure-dependent antimicrobial activity .
Case Studies
- Anticancer Research : A study focused on the synthesis of novel derivatives based on this compound highlighted its enhanced anticancer activity when modified with specific substituents. The incorporation of a 3,5-dichloro group significantly increased cytotoxicity against A549 cells .
- Antimicrobial Studies : Another investigation revealed that derivatives of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential for developing new antibiotics from this scaffold .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted glutaric acid derivatives or through neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides. Reaction optimization involves adjusting temperature (typically 0–25°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst loading (e.g., HCl or acetic acid). Monitoring via TLC or HPLC ensures reaction completion .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodology : X-ray crystallography is the gold standard. Single-crystal diffraction data collected at 298 K using a Bruker D8 VENTURE diffractometer, refined via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), resolves bond lengths and angles. Complementary techniques include , , and FT-IR for functional group validation .
Q. What safety protocols are critical when handling this compound?
- Methodology : Based on analogs (e.g., Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate), use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Acute oral toxicity (H302) and respiratory irritation (H335) are noted. Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound be achieved, and what factors control stereochemistry?
- Methodology : Diastereoselectivity is achieved via chiral auxiliary-assisted neutralization of dimethyl glutamate hydrochlorides. Stereochemical outcomes (e.g., 2R*,3R* configuration) depend on solvent polarity, temperature, and steric hindrance from aryl/pyridyl substituents. Diastereomeric excess (>90%) is confirmed by chiral HPLC or NOESY NMR .
Q. How do computational methods like DFT enhance understanding of this compound’s reactivity and stability?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electrophilic/nucleophilic sites via Fukui indices. HOMO-LUMO gaps correlate with experimental stability. Solvent effects are modeled using PCM, and transition-state analysis explains reaction pathways for derivatives .
Q. What strategies resolve contradictions in crystallographic data, such as disordered structures or low data-to-parameter ratios?
- Methodology : For disordered regions, use SHELXL’s PART instruction to model partial occupancy. Improve data quality by collecting high-resolution datasets (≤0.8 Å) and applying restraints (DFIX, SIMU). For low data-to-parameter ratios (<10), employ Hirshfeld atom refinement (HAR) or integrate complementary spectroscopic data .
Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodology : Screen for calcium channel modulation (fluorometric assays with HEK293 cells) or antibacterial activity (MIC assays against S. aureus and E. coli). Use in vitro cytotoxicity assays (MTT) on human cell lines to assess safety margins. Structure-activity relationships (SAR) guide derivatization .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodology : Track impurities via LC-MS and . Optimize purification (e.g., column chromatography with gradient elution). Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., reagent stoichiometry, reaction time) affecting yield .
Q. What analytical techniques validate the absence of genotoxic impurities in synthesized batches?
- Methodology : Ames tests (bacterial reverse mutation assay) and in vitro micronucleus tests detect genotoxicity. HPLC-UV/ELS at LOD ≤0.1% ensures impurity control. Follow ICH M7 guidelines for risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
